Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate
Overview
Description
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C13H16FNO5S and a molecular weight of 317.33 g/mol . This compound is characterized by the presence of a benzoate ester group, a fluorine atom, and a morpholin-4-ylsulfonyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-nitrobenzoic acid and morpholine.
Formation of Intermediate: The 4-fluoro-3-nitrobenzoic acid is first converted to its corresponding sulfonyl chloride derivative using chlorosulfonic acid.
Reaction with Morpholine: The sulfonyl chloride derivative is then reacted with morpholine to form the morpholin-4-ylsulfonyl intermediate.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of a suitable catalyst to yield this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and ester groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholin-4-ylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-3-(piperidin-4-ylsulfonyl)benzoate: Similar structure but with a piperidine ring instead of morpholine.
Ethyl 4-chloro-3-(morpholin-4-ylsulfonyl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-fluoro-3-(morpholin-4-ylsulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .
Properties
IUPAC Name |
ethyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-2-20-13(16)10-3-4-11(14)12(9-10)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUATQCFMNAKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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